[[2-(2-Methylpiperidin-1-yl)-2-oxoethyl](phenyl)-amino]acetic acid
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Overview
Description
[2-(2-Methylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid is a synthetic organic compound with the molecular formula C16H22N2O3 and a molecular weight of 290.36 g/mol . This compound is used in various fields of scientific research, including chemistry, biology, and medicine, due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Methylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid typically involves the reaction of 2-methylpiperidine with phenylglycine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency in the production of [2-(2-Methylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid .
Chemical Reactions Analysis
Types of Reactions
[2-(2-Methylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [2-(2-Methylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It serves as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine
In medicine, [2-(2-Methylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid is investigated for its potential therapeutic applications. It is studied for its effects on various biological pathways and its potential as a drug candidate .
Industry
In industrial applications, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable in the development of new products and processes .
Mechanism of Action
The mechanism of action of [2-(2-Methylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **2-(2-Methylpiperidin-1-yl)-2-oxoethyl-amino]propionic acid
- **2-(2-Methylpiperidin-1-yl)-2-oxoethyl-amino]butyric acid
- **2-(2-Methylpiperidin-1-yl)-2-oxoethyl-amino]valeric acid
Uniqueness
[2-(2-Methylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and biological activities, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
2-(N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]anilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-13-7-5-6-10-18(13)15(19)11-17(12-16(20)21)14-8-3-2-4-9-14/h2-4,8-9,13H,5-7,10-12H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKYAWSMIVXMQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CN(CC(=O)O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701186610 |
Source
|
Record name | Glycine, N-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701186610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142211-96-8 |
Source
|
Record name | Glycine, N-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-N-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142211-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701186610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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